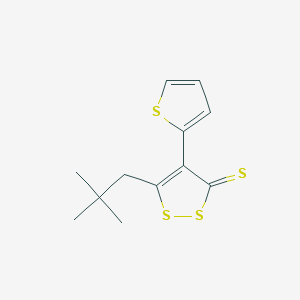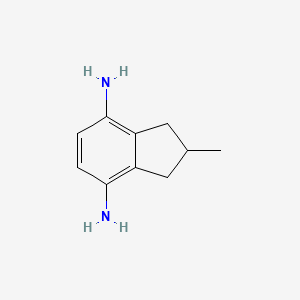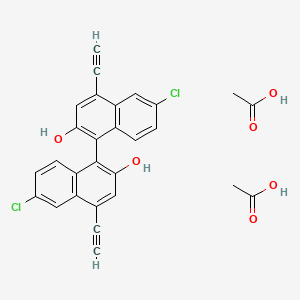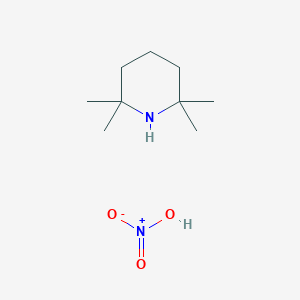
5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione is an organosulfur compound that features a unique combination of a thiophene ring and a dithiolethione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Dithiolethione Moiety: The dithiolethione moiety is introduced by reacting the thiophene derivative with carbon disulfide and a suitable base, such as sodium hydride, followed by oxidation with an appropriate oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiolethione moiety to dithiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine and chloromethyl methyl ether can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Functionalized thiophene derivatives.
Applications De Recherche Scientifique
5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cytotoxicity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2,2-Dimethylpropyl)-4-(phenyl)-3H-1,2-dithiole-3-thione: Similar structure but with a phenyl group instead of a thiophene ring.
5-(2,2-Dimethylpropyl)-4-(furan-2-yl)-3H-1,2-dithiole-3-thione: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Thiophene Ring: The presence of the thiophene ring in 5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione imparts unique electronic properties, making it more suitable for applications in organic electronics and materials science.
Dithiolethione Moiety: The dithiolethione moiety provides antioxidant and anti-inflammatory properties, which are beneficial for medicinal applications.
Propriétés
Numéro CAS |
918504-11-7 |
|---|---|
Formule moléculaire |
C12H14S4 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
5-(2,2-dimethylpropyl)-4-thiophen-2-yldithiole-3-thione |
InChI |
InChI=1S/C12H14S4/c1-12(2,3)7-9-10(11(13)16-15-9)8-5-4-6-14-8/h4-6H,7H2,1-3H3 |
Clé InChI |
KPFWDHGZZJORMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=C(C(=S)SS1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)


![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)

![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)

![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)

![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
